![molecular formula C10H8ClN B6165637 3-chloro-7-methylquinoline CAS No. 73863-53-3](/img/no-structure.png)
3-chloro-7-methylquinoline
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Overview
Description
3-chloro-7-methylquinoline is an organic compound that belongs to the quinoline family . It is a hydrophobic (insoluble in water) and lipophilic (soluble in organic solvents) compound. The IUPAC name for this compound is 3-chloro-7-methylquinoline . The CAS Number is 73863-53-3 .
Synthesis Analysis
Quinolines are the essence of many natural products, drugs, and synthetic compounds . The synthesis of quinoline derivatives has been reported in numerous studies . For instance, the Doebner–von Miller reaction is a well-known classical synthesis protocol used for the construction of the principal quinoline scaffold .Molecular Structure Analysis
The molecular structure of 3-chloro-7-methylquinoline has been examined using experimental and computational quantum chemical methods like density functional theory (DFT) . The InChI code for this compound is 1S/C10H8ClN/c1-7-2-3-8-5-9(11)6-12-10(8)4-7/h2-6H,1H3 .Chemical Reactions Analysis
Quinoline derivatives have shown substantial biological activities . There are different techniques for the synthesis of 2-methylquinoline, and Doebner–von Miller is considered the best .Physical And Chemical Properties Analysis
3-chloro-7-methylquinoline is a pale yellow powder with a molecular weight of 177.63 g/mol . It has a melting point of 67-70 °C and a boiling point of 290 °C. Its solubility in organic solvents depends on the polarity and structure of the solvent.Mechanism of Action
Target of Action
3-Chloro-7-methylquinoline, a derivative of quinoline, is known to exhibit a broad range of biological activities Quinoline derivatives are known to interact with various targets, including dna gyrase and type iv topoisomerase , which play crucial roles in DNA replication and transcription.
Mode of Action
Quinoline derivatives are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase . This interaction leads to rapid bacterial death .
Biochemical Pathways
Given the mode of action of quinoline derivatives, it can be inferred that the compound may affect pathways related to dna replication and transcription .
Result of Action
Given the mode of action of quinoline derivatives, it can be inferred that the compound may lead to the inhibition of dna synthesis, resulting in rapid bacterial death .
Safety and Hazards
Future Directions
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Therefore, there is a requirement to collect recent information to understand the current status of the quinoline nucleus in medicinal chemistry research .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-chloro-7-methylquinoline involves the chlorination of 7-methylquinoline.", "Starting Materials": [ "7-methylquinoline", "Chlorine gas", "Anhydrous aluminum chloride", "Anhydrous hydrogen chloride", "Diethyl ether", "Ice" ], "Reaction": [ "Dissolve 7-methylquinoline in anhydrous diethyl ether.", "Add anhydrous aluminum chloride to the solution and stir for 30 minutes at room temperature.", "Slowly add chlorine gas to the reaction mixture while stirring and maintaining the temperature at 0-5°C.", "After the addition of chlorine gas is complete, stir the reaction mixture for an additional 2 hours at 0-5°C.", "Add anhydrous hydrogen chloride to the reaction mixture to quench the excess chlorine.", "Filter the reaction mixture to obtain the crude product.", "Wash the crude product with ice-cold water and dry it under vacuum to obtain 3-chloro-7-methylquinoline." ] } | |
CAS RN |
73863-53-3 |
Molecular Formula |
C10H8ClN |
Molecular Weight |
177.6 |
Purity |
95 |
Origin of Product |
United States |
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